Salannin

Insect antifeedant Insect growth regulator Lepidoptera

Salannin (CAS 992-20-1) is a C-seco limonoid from neem with distinct, quantifiable bioactivity not interchangeable with azadirachtin. It delivers concentration-dependent antifeedant and IGR effects against lepidopteran pests, validated melanogenesis inhibition (70–74% at 25 μg/mL, 79–85% cell viability), and a defined scaffold for SAR—hydrogenated derivatives show up to 40-fold enhanced activity. Independent biosynthetic regulation from azadirachtin makes salannin quantification essential for multi-marker standardization of neem formulations. Procure ≥98% purity for reproducible agrochemical, cosmetic, and environmental fate research.

Molecular Formula C34H44O9
Molecular Weight 596.7 g/mol
CAS No. 992-20-1
Cat. No. B1681390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalannin
CAS992-20-1
SynonymsSalannin;  Margosan-O;  Azadriactin;  Neem extract; 
Molecular FormulaC34H44O9
Molecular Weight596.7 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1CC(C2(COC3C2C1(C(C4(C3OC5C4=C(C(C5)C6=COC=C6)C)C)CC(=O)OC)C)C)OC(=O)C
InChIInChI=1S/C34H44O9/c1-9-17(2)31(37)43-25-14-24(41-19(4)35)32(5)16-40-28-29(32)33(25,6)23(13-26(36)38-8)34(7)27-18(3)21(20-10-11-39-15-20)12-22(27)42-30(28)34/h9-11,15,21-25,28-30H,12-14,16H2,1-8H3/b17-9+/t21-,22-,23-,24-,25+,28-,29+,30-,32-,33+,34-/m1/s1
InChIKeyCJHBVBNPNXOWBA-REXVOHEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Salannin (CAS 992-20-1): Baseline Characterization and Procurement Rationale


Salannin (CAS 992-20-1) is a C-seco limonoid tetranortriterpenoid isolated primarily from neem (Azadirachta indica) and other Meliaceae species [1]. It is a major triterpenoid constituent accompanying azadirachtin in neem seed extracts [2]. The compound exhibits quantifiable antifeedant and insect growth-regulating activities against multiple economically important insect pest species, including Spodoptera litura, Pericallia ricini, and Oxya fuscovittata [3]. Salannin's structural architecture features a pentacyclic framework lacking a lactone ring—distinct from many other limonoids—and presents specific functionalization sites at the C-17 furan moiety that enable biocatalytic transformation to metabolites with differentiated activity profiles [4]. This baseline profile establishes the foundation for scientific evaluation and procurement decisions where precise compound identity matters.

Salannin (CAS 992-20-1): Why In-Class Limonoid Substitution Is Not Scientifically Justified


Within neem-derived limonoids, salannin, nimbin, and azadirachtin exhibit distinct, non-interchangeable activity profiles. While azadirachtin is a potent insect growth regulator (IGR) and feeding deterrent, nimbin is reported as inactive to the 1000 ppm level against Spodoptera litura [1]. Salannin occupies a unique intermediate position: it induces concentration-dependent feeding deterrence and delays molting by increasing larval duration, causing both larval and pupal mortalities in lepidopterans [2]. Photooxidation stability further differentiates these compounds—salannin and nimbin photooxidize much faster than azadirachtin under UV light in the presence of oxygen, yielding isomeric lactone products with altered bioactivity [3]. Additionally, salannin contents in neem oils correlate significantly with nimbin but not with azadirachtin, indicating independent biosynthetic regulation and variable extract composition [4]. These quantifiable differences in target pest spectrum, mode of action, and chemical stability preclude generic substitution without compromising experimental reproducibility or product performance.

Salannin (CAS 992-20-1): Quantitative Comparative Evidence for Scientific Selection


Antifeedant and Growth-Regulating Activity: Direct Comparison with Azadirachtin-A in Lepidopteran Models

In a direct head-to-head comparison against Spodoptera litura, Pericallia ricini, and Oxya fuscovittata, salannin demonstrated measurable antifeedant and insect growth-regulating (IGR) activity, though at a reduced potency compared to azadirachtin-A [1]. Salannin deterred feeding, delayed molting by increasing larval duration, caused larval and pupal mortalities, and decreased pupal weights in both lepidopteran species tested [1]. Salannin also induced molt delays and nymphal mortalities in the orthopteran Oxya fuscovittata [1]. Unlike azadirachtin, which exhibits potent post-ingestive toxicity and metamorphosis disruption via ecdysone antagonism, salannin acts primarily as a feeding deterrent with secondary growth-regulating effects observed at higher concentrations [2]. This differentiated mode of action is significant for researchers studying structure-activity relationships within limonoids and for formulations requiring selective antifeedant activity without systemic IGR effects.

Insect antifeedant Insect growth regulator Lepidoptera

Cytotoxic and Melanogenesis-Inhibitory Activity: Direct Comparison with 3-Deacetylsalannin in B16 Melanoma Cells

In a direct comparative evaluation using B16 melanoma cells, salannin (compound 13) and 3-deacetylsalannin (compound 15) exhibited marked melanogenesis-inhibitory effects with quantifiable selectivity [1]. At a concentration of 25 μg/mL, both compounds reduced melanin content by 70-74% while maintaining high cell viability (79-85%), indicating that the observed melanogenesis inhibition was not simply a consequence of general cytotoxicity [1]. This selective activity profile distinguishes salannin and its 3-deacetyl analog from other neem limonoids evaluated in the same study, such as azadirachtin-related compounds, which did not demonstrate comparable melanogenesis inhibition [1]. The structural feature associated with this activity—specifically the presence of the acetyloxy group at position 6—provides a clear structure-activity relationship (SAR) marker relevant for synthetic chemistry and drug discovery programs targeting melanogenesis pathways.

Melanogenesis inhibition Cytotoxicity Limonoid SAR

Photooxidation Stability and Photoproduct Activity: Comparative Kinetics with Azadirachtin and Nimbin

Salannin exhibits significantly faster photooxidation kinetics compared to azadirachtin when exposed to UV light in the presence of oxygen [1]. This differential stability profile is quantifiable: nimbin and salannin photooxidize much faster than azadirachtin, yielding two isomeric lactone photoproducts per parent limonoid—nimbinolide/isonimbinolide and salanninolide/isosalanninolide, respectively [1]. Critically, the photoproducts display altered bioactivity profiles: isonimbinolide shows activity greater than that of nimbin or salannin and in some respects approaches that of azadirachtin [1]. Isosalanninolide demonstrates potent antifeedant and growth inhibitory activity against Spodoptera littoralis [1]. This evidence directly informs formulation development: salannin-containing products exposed to sunlight will undergo predictable photodegradation to metabolites with distinct insecticidal properties, whereas azadirachtin remains relatively photostable [2].

Photooxidation stability Limonoid photochemistry Formulation stability

Salanninolide Antifeedant Potency: Direct Comparison with Toosendanin Against Spodoptera frugiperda and Tribolium castaneum

Salanninolide, the γ-hydroxybutenolide metabolite of salannin derived from oxidation of the C-17 furan moiety, exhibits quantifiable antifeedant activity with EC50 values of 0.15% against Tribolium castaneum and 0.10% against Spodoptera frugiperda [1]. In the same bioassay system, toosendanin (a structurally distinct limonoid from Melia toosendan) showed EC50 values of 0.11% and 0.14% against these same two pest species, respectively [1]. This comparison reveals species-specific potency differences: salanninolide is 1.4-fold more potent against S. frugiperda (EC50 0.10% vs. 0.14%), whereas toosendanin is 1.36-fold more potent against T. castaneum (EC50 0.11% vs. 0.15%) [1]. The evidence establishes salanninolide as a metabolite with differential pest spectrum selectivity compared to other limonoid antifeedants, and represents the first report of salanninolide isolation from M. volkensii [1].

Salanninolide Antifeedant EC50 Melia volkensii

Salannin Derivative Potency Enhancement: Tetrahydro-Salannin Derivatives with 40-Fold Increased Antifeedant Activity

Chemical modification of native salannin at specific positions yields derivatives with substantially enhanced insect antifeedant activity. According to patent data, 2',3',20,21,22,23-hexahydro salannin and 20,21,22,23-tetrahydro salannin derivatives exhibit up to 40-fold greater insect antifeedant activity than native salannin [1]. This dramatic potency increase is achieved through hydrogenation of specific sites on the salannin skeleton—specifically, hydrogenation of the furan moiety at C-17 results in enhanced activity against Colorado potato beetle [2]. The parent compound's inherent activity thus serves as a scaffold for developing higher-potency antifeedant agents, whereas nimbin and azadirachtin follow different SAR trajectories [1]. This derivatization potential represents a key differentiator for researchers seeking to optimize natural product leads or develop novel biorational insecticides.

Salannin derivatives Antifeedant potency SAR optimization

Salannin Content Correlation with Bioactivity in Neem Oils: Independent Contribution from Azadirachtin

Analysis of 42 neem ecotypes from India revealed that salannin content correlates significantly with overall insect growth inhibition bioactivity, independent of azadirachtin content [1]. Specifically, the salannin and azadirachtin contents of the oils correlated the most with bioactivity against Spodoptera litura [1]. Importantly, the nimbin and salannin contents correlated significantly with each other, but neither correlated with azadirachtin content [1]. This finding quantitatively demonstrates that salannin makes an additive and independent contribution to the bioactivity of neem-based products, which matters for procurement because neem oil or neem extract products vary widely in their limonoid composition [1]. A product standardized only to azadirachtin content may have variable salannin levels and thus variable overall efficacy against certain pest spectra [1].

Neem oil standardization Bioactivity correlation Quality control

Salannin (CAS 992-20-1): Evidence-Backed Application Scenarios for Research and Industrial Use


Structure-Activity Relationship (SAR) Studies of Limonoid Antifeedants

Salannin serves as a well-characterized scaffold for SAR investigations due to its defined functionalization sites at the C-17 furan moiety and positions 3 and 6. The evidence that hydrogenated salannin derivatives exhibit up to 40-fold enhanced antifeedant activity [1], and that biocatalytic transformation yields metabolites (salanninolide, salanninactam) with altered activity profiles [2], provides a robust platform for systematic derivatization studies. The differential photooxidation kinetics compared to azadirachtin [3] further enable photochemistry-focused SAR programs. Researchers investigating the molecular determinants of insect antifeedant activity can utilize salannin's well-characterized baseline activity and established derivatization pathways to probe structure-function relationships.

Standardization and Quality Control of Neem-Derived Botanical Insecticides

The independent and additive contribution of salannin to overall neem oil bioactivity [4] makes its quantification essential for product standardization. Procurement of neem-based insecticides should include salannin content specifications alongside azadirachtin content, as the two limonoids do not correlate in natural extracts [4]. This scenario applies to quality control laboratories, regulatory agencies, and formulators developing botanical pesticides where batch-to-batch consistency is required. Analytical methods for simultaneous quantification of salannin, nimbin, and azadirachtin in neem oil have been established [5], enabling practical implementation of multi-marker standardization protocols.

Melanogenesis Research and Cosmetic Ingredient Screening

Salannin and 3-deacetylsalannin exhibit selective melanogenesis inhibition in B16 melanoma cells (70-74% melanin reduction at 25 μg/mL with 79-85% cell viability) [6]. This activity profile—significant efficacy with minimal cytotoxicity—makes salannin a candidate reference compound for melanogenesis pathway studies and a potential lead for cosmetic skin-lightening formulations. Unlike azadirachtin, which is primarily an insect growth regulator, salannin demonstrates quantifiable activity in mammalian cell assays relevant to dermatological applications [6]. Researchers investigating tyrosinase-independent melanogenesis pathways or screening natural product libraries for cosmetic bioactives should consider salannin as a structurally defined limonoid with validated melanogenesis-inhibitory activity.

Environmental Fate and Photodegradation Studies of Botanical Pesticides

Salannin's distinct photooxidation profile—converting to salanninolide and isosalanninolide much faster than azadirachtin under UV light [3]—makes it a valuable model compound for environmental fate studies. The photoproducts retain biological activity, with isosalanninolide showing potent antifeedant and growth inhibitory activity against Spodoptera littoralis [3]. This scenario is relevant for researchers assessing the environmental persistence of neem-derived compounds, developing UV-protected formulations, or studying the ecological impact of botanical pesticide residues. The faster photodegradation of salannin relative to azadirachtin has direct implications for field application timing and expected residual activity periods [7].

Technical Documentation Hub

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39 linked technical documents
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